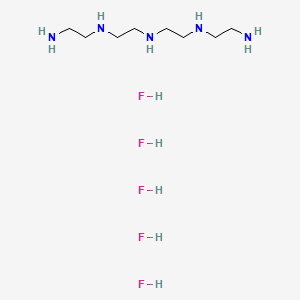
1,2-Dithiolan-4-one, 3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C5H8OS2 and a molecular weight of 148.246 g/mol This compound is characterized by a five-membered ring structure containing two sulfur atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-4-one, 3,5-dimethyl- can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions . This reaction proceeds via a sulfonium-mediated ring-closure mechanism, resulting in the formation of the desired compound within minutes.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolan-4-one, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dithiolan-4-one, 3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dithiolan-4-one, 3,5-dimethyl- involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The sulfur atoms in the compound can participate in thiol-disulfide exchange reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2-dithiolan-4-one: A stereoisomer with similar chemical properties.
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocyclic compound with a different ring structure.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A related compound with additional functional groups.
Properties
CAS No. |
122152-29-8 |
|---|---|
Molecular Formula |
C5H8OS2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
3,5-dimethyldithiolan-4-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3 |
InChI Key |
DYTKSLFUSUKZJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(SS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




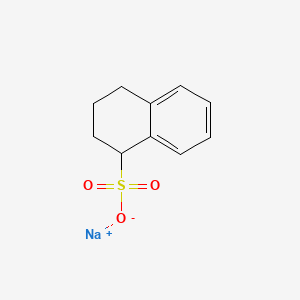
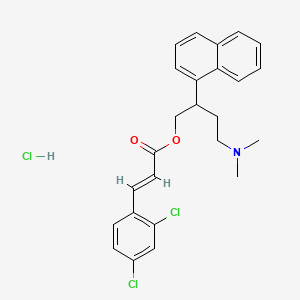

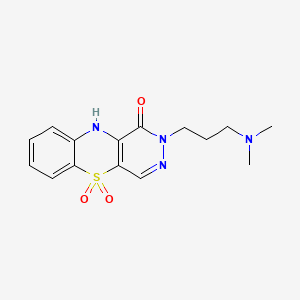
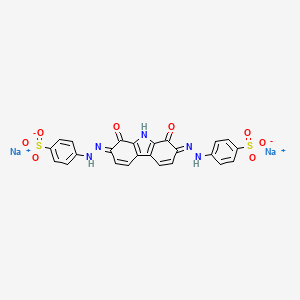
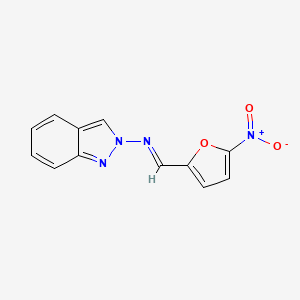
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
